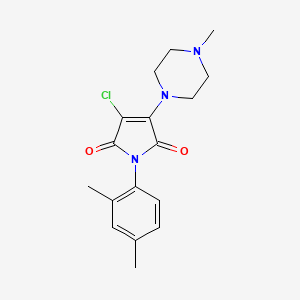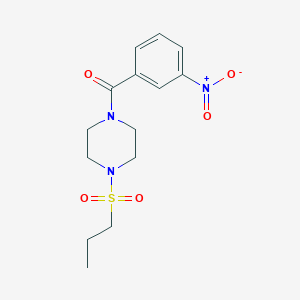![molecular formula C20H21ClN4O B5519487 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol](/img/structure/B5519487.png)
2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol involves multiple steps, including cyclization, chlorination, substitution, and the use of catalyst-free conditions. For instance, Wang Jin-peng (2013) described the preparation of a similar compound through a reaction involving 1-(bromophenylmethyl)-4-chlorobenzene and 2-hydroxyethylpiperazine, achieving an 88.5% yield under optimized conditions (Wang Jin-peng, 2013). Similarly, Kamal et al. (2015) developed a catalyst-free, three-component synthesis approach using ethanol as a solvent, highlighting the method's simplicity and eco-friendliness (A. Kamal et al., 2015).
Molecular Structure Analysis
Molecular structure analysis of quinazoline derivatives, including 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol, reveals detailed insights into their chemical framework and potential for biological activities. Techniques such as NMR spectroscopy, including 2D NOESY experiments, play a crucial role in confirming the structures of these compounds, as discussed by Dolzhenko et al. (2008), who prepared related compounds through cyclocondensation (A. Dolzhenko et al., 2008).
Chemical Reactions and Properties
The chemical reactions and properties of 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol derivatives are diverse, involving reactions such as nitrosation, cyclization, and interaction with various amines. Gescher et al. (1977) explored reactions leading to quinazolino[3,2-c]- and quinazolino[1,2-c]-[1,2,3]benzotriazines from similar compounds, demonstrating the complexity and reactivity of these molecules (A. Gescher et al., 1977).
Physical Properties Analysis
The physical properties of quinazoline derivatives, including solubility, melting point, and stability, are crucial for understanding their behavior in various environments and potential applications. While specific data on 2-[4-(6-chloro-4-phenyl-2-quinazolinyl)-1-piperazinyl]ethanol is not detailed in the available literature, the general methodologies for analyzing these properties are well-established in the field of organic chemistry.
Chemical Properties Analysis
Chemical properties, such as reactivity with nucleophiles, electrophiles, and the ability to undergo various organic reactions, define the utility and potential applications of quinazoline derivatives. Grytsak et al. (2021) discussed the synthesis and modification of quinazolin-2-ones under the action of nucleophilic and non-nucleophilic bases, providing insight into the chemical behavior of similar compounds (O.A. Grytsak et al., 2021).
Applications De Recherche Scientifique
Toxicity Prediction and Anticancer Activity A study on the toxicity prediction of 1-phenyl-1-(quinazolin-4-yl) ethanol compounds, which are alkaloids of the quinozoline class found in many Hydrangeaceae families, revealed that most identified quinazolin derivatives exhibit anticancer activity. The research aimed to identify compounds with high activity and the lowest toxicity using tools like Toxtree, pkCSM, and PreADMET. The best three anticancer compounds identified (compounds 14, 16, and 19) demonstrated high activity and low toxicity, emphasizing the potential of quinazolin derivatives in cancer treatment (Yeni, Supandi, & Merdekawati, 2018).
Synthesis and Antimicrobial Activity The catalyst-free synthesis of 4′-phenyl-1′H-spiro[indoline-3,2′-quinazolin]-2-ones and 2,4-diphenyl-1,2-dihydroquinazolines has been developed, demonstrating operational simplicity, higher yields, and shorter reaction times. This eco-friendly and economical method utilized ethanol as a solvent. Certain compounds from this study showed significant antibacterial activity, particularly against Gram-positive bacteria, Micrococcus luteus, and Gram-negative bacteria, Klebsiella planticola, indicating their potential as antimicrobial agents (Kamal et al., 2015).
Chemoselective Synthesis Protocols Research on regio- and chemoselective synthesis of various pyrazoloquinolinones and pyrazoloquinazolinones illustrated the versatility of ethanol in facilitating diverse chemical reactions. By adjusting reaction conditions, such as temperature and the presence of specific bases, different pathways for synthesizing tricyclic compounds were achieved, demonstrating ethanol's role in fine-tuning chemical selectivity and outcomes. This work contributes to the understanding of multicomponent reactions in organic synthesis, offering insights into the development of new pharmaceutical compounds (Chebanov et al., 2008).
Stability Study Under Stress Conditions A study focused on the stability of a new pharmaceutical substance, 3-[2-(4-phenyl-1-piperazino)-2-oxoethyl]quinazoline-4(3Н)-one, under stress conditions, found that this substance is stable to UV radiation, elevated temperatures, and oxidants but is unstable to hydrolysis in an alkaline environment. This research is crucial for the development of pharmaceutical formulations, highlighting the importance of stability studies in ensuring the safety and efficacy of new drug candidates (Gendugov et al., 2021).
Safety and Hazards
Propriétés
IUPAC Name |
2-[4-(6-chloro-4-phenylquinazolin-2-yl)piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O/c21-16-6-7-18-17(14-16)19(15-4-2-1-3-5-15)23-20(22-18)25-10-8-24(9-11-25)12-13-26/h1-7,14,26H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXDSHBVXQJCSBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-3-ylidene(4-methylphenyl)amine](/img/structure/B5519404.png)

![N'-benzylidene-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5519418.png)
![2-[(3,5-dimethyl-4-isoxazolyl)methyl]-8-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5519426.png)
![5-[(2-methylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5519431.png)
![3-{1-[2-(1H-pyrazol-1-yl)benzoyl]piperidin-3-yl}benzoic acid](/img/structure/B5519441.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[4-(5-methyl-2-furyl)benzyl]piperidin-4-ol](/img/structure/B5519463.png)
![2-[(benzoylamino)methyl]-4,6-dibromophenyl 4-fluorobenzoate](/img/structure/B5519474.png)


![(4aS*,8aS*)-2-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)octahydroisoquinolin-4a(2H)-ol](/img/structure/B5519510.png)
![2-methyl-4-({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}carbonyl)-1,4-oxazepane](/img/structure/B5519517.png)